8-Chloro-3-isopropylimidazo[1,5-a]pyrazine
CAS No.: 1320266-90-7
Cat. No.: VC2876987
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
* For research use only. Not for human or veterinary use.
![8-Chloro-3-isopropylimidazo[1,5-a]pyrazine - 1320266-90-7](/images/structure/VC2876987.png)
Specification
CAS No. | 1320266-90-7 |
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Molecular Formula | C9H10ClN3 |
Molecular Weight | 195.65 g/mol |
IUPAC Name | 8-chloro-3-propan-2-ylimidazo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C9H10ClN3/c1-6(2)9-12-5-7-8(10)11-3-4-13(7)9/h3-6H,1-2H3 |
Standard InChI Key | RMPWIGBWIYVTEF-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC=C2N1C=CN=C2Cl |
Canonical SMILES | CC(C)C1=NC=C2N1C=CN=C2Cl |
Introduction
Chemical and Physical Properties
Molecular Structure
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine features a bicyclic heterocyclic system with a chlorine atom at the 8-position and an isopropyl group at the 3-position. The core structure consists of an imidazo[1,5-a]pyrazine ring system, which is formed by the fusion of imidazole and pyrazine rings. This unique arrangement contributes to its chemical reactivity and potential biological activities. The compound's structure can be described as having a planar heterocyclic core with extending substituents that influence its three-dimensional conformation and interactive capabilities.
Physical Properties
The essential physical and chemical characteristics of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine are summarized in Table 1 below:
These fundamental properties dictate the compound's behavior in various chemical environments and provide essential information for researchers working with this molecule .
Synthesis and Reactivity
Chemical Reactivity
The reactivity of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine is significantly influenced by its structural features, particularly:
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The chlorine atom at the 8-position, which can participate in nucleophilic substitution reactions
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The isopropyl group at the 3-position, which affects the electronic distribution within the molecule
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The nitrogen atoms in the ring system, which can act as hydrogen bond acceptors or nucleophilic centers
These features collectively determine the compound's participation in various chemical transformations, including substitution reactions, addition reactions, and interactions with biological macromolecules.
Related Compounds and Comparative Analysis
Structural Analogues
Several compounds share structural similarities with 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine, differing primarily in their substitution patterns. Notable structural analogues include:
These structural analogues provide valuable comparative data for structure-activity relationship studies and may exhibit different biological and physicochemical properties based on their structural variations .
Structure-Activity Insights
Comparative analysis of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine and its analogues reveals important structure-activity insights:
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The position and nature of halogen substituents (e.g., chloro, iodo) significantly influence the compound's reactivity and biological interactions
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Substitution at the 3-position (isopropyl vs. cyclobutyl vs. methyl) affects physical properties such as solubility and lipophilicity
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Additional substituents at positions 1 or 5 alter the electronic distribution within the heterocyclic system
These structural variations can dramatically affect the biological activity profiles of these compounds, highlighting the importance of precise molecular design in developing compounds with desired properties .
Research Status and Future Directions
Current Research Status
Current research on 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine appears primarily focused on:
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Exploration of its potential as a chemical intermediate in medicinal chemistry
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Investigation of structure-activity relationships within the imidazo[1,5-a]pyrazine class
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Development of synthetic methodologies for functionalized imidazo[1,5-a]pyrazines
The broader imidazo[1,5-a]pyrazine scaffold has gained attention in drug discovery efforts, particularly in the development of compounds targeting proteasome inhibition for treating parasitic diseases like visceral leishmaniasis .
Future Research Opportunities
Based on the current knowledge and properties of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine, several promising research directions emerge:
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Comprehensive evaluation of its biological activity profile against various targets
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Exploration of its potential as a scaffold for developing enzyme inhibitors
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Investigation of structure optimization to enhance specific pharmacological properties
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Development of improved synthetic methods for more efficient production
These research avenues could expand our understanding of this compound's utility and potentially lead to valuable applications in medicinal chemistry and drug development .
Desired Concentration | Required Volume for Specific Amounts |
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1 mg | |
1 mM | 5.1112 mL |
5 mM | 1.0222 mL |
10 mM | 0.5111 mL |
These preparations should use appropriate solvents based on the solubility characteristics of the compound and the requirements of the experimental design .
Analytical Considerations
When working with 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine in laboratory settings, several analytical considerations should be noted:
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Appropriate analytical methods for purity assessment include HPLC, NMR, and mass spectrometry
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Reference standards should be used for accurate identification and quantification
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Stability under various analytical conditions should be verified prior to extensive studies
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Potential degradation products should be characterized where possible
These analytical considerations ensure reliable and reproducible results when working with this compound in research contexts .
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